molecular formula C15H12O2 B15067919 Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- CAS No. 62225-24-5

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-

Cat. No.: B15067919
CAS No.: 62225-24-5
M. Wt: 224.25 g/mol
InChI Key: ADYSLWKXUKJGCA-UHFFFAOYSA-N
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Description

2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE is a chemical compound with the molecular formula C15H12O2. It belongs to the class of indeno[2,1-b]pyran derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by its unique structure, which includes a fused indene and pyran ring system with a carbaldehyde functional group at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE typically involves multicomponent reactions (MCRs). These reactions are highly efficient and environmentally friendly, often yielding high-purity products with minimal waste. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and high yields, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2,4-dimethylindeno[2,1-b]pyran-9-carboxylic acid.

    Reduction: Formation of 2,4-dimethylindeno[2,1-b]pyran-9-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE can be compared with other indeno[2,1-b]pyran derivatives and related compounds:

    Similar Compounds: Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenylindeno[2,1-b]pyran-9-carbaldehyde.

    Uniqueness: The presence of the 2,4-dimethyl groups and the specific positioning of the carbaldehyde functional group contribute to its unique chemical and biological properties.

Properties

CAS No.

62225-24-5

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2,4-dimethylindeno[2,3-b]pyran-9-carbaldehyde

InChI

InChI=1S/C15H12O2/c1-9-7-10(2)17-15-13(8-16)11-5-3-4-6-12(11)14(9)15/h3-8H,1-2H3

InChI Key

ADYSLWKXUKJGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C=O)C

Origin of Product

United States

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